molecular formula C21H24O11 B1499431 Sorbitol pentaacrylate

Sorbitol pentaacrylate

Cat. No.: B1499431
M. Wt: 452.4 g/mol
InChI Key: WNIXCOAEDWUJQP-OCYQJKLISA-N
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Description

Significance of Polyfunctional Acrylates in Polymer Chemistry

Polyfunctional acrylates are a class of monomers characterized by the presence of two or more acrylate (B77674) functional groups. google.com This multiplicity of reactive sites is the defining feature that imparts them with the ability to form three-dimensional, crosslinked polymer networks upon polymerization. rsc.org This crosslinking is fundamental to achieving a range of desirable material properties that are often unattainable with their monofunctional counterparts.

The significance of polyfunctional acrylates in polymer chemistry is multifaceted and can be summarized by their impact on material properties:

Enhanced Thermomechanical Stability: The formation of a dense crosslinked network significantly restricts the mobility of polymer chains. This leads to materials with higher glass transition temperatures (Tg), improved heat resistance, and greater dimensional stability under thermal stress. nih.gov

Increased Strength and Rigidity: Crosslinking reinforces the polymer matrix, resulting in materials with higher tensile strength, modulus, and hardness. rsc.org By varying the concentration of polyfunctional acrylates, the rigidity of the final material can be precisely controlled, from flexible adhesives to rigid, thermoset plastics. rsc.org

Improved Chemical and Solvent Resistance: The interconnected nature of the polymer network makes it more difficult for solvents and chemicals to penetrate and swell the material, leading to enhanced resistance to a wide range of chemical agents. rsc.org

Faster Curing Speeds: The high reactivity and functionality of these monomers often lead to rapid polymerization, which is particularly advantageous in applications like UV-curable coatings and inks where fast processing times are crucial. nih.gov

Versatility in Formulations: Polyfunctional acrylates are frequently used as crosslinking agents in combination with other monomers and oligomers. rsc.orgnih.gov This allows for the precise tailoring of the final properties of the material, such as adhesion, flexibility, and optical characteristics, to meet the demands of specific applications. rsc.orgnih.gov

These attributes have led to the widespread use of polyfunctional acrylates in a variety of advanced applications, including the formulation of high-performance adhesives, industrial coatings, inks, and materials for biomedical devices. rsc.orgmdpi.com The ability to create highly durable and resistant materials makes them indispensable in modern polymer science.

Historical Context of Sorbitol-Derived Monomers in Polymer Research

Sorbitol, a sugar alcohol derived from the hydrogenation of glucose, has long been recognized as a valuable bio-based platform chemical. mdpi.com Its initial applications were predominantly in the food and pharmaceutical industries. researchgate.net However, its inherent structure, featuring six hydroxyl groups, presented an opportunity for its use as a polyol in polymer synthesis. mdpi.commdpi.com

The journey of sorbitol into the realm of polymer research has been driven by the increasing demand for sustainable and renewable materials. Early research into sorbitol-based polymers focused on the synthesis of polyesters through polycondensation reactions with diacids. mdpi.comacs.org These initial studies demonstrated the feasibility of incorporating sorbitol into polymer backbones, often with the goal of enhancing properties like hydrophilicity and providing reactive sites for further modification. mdpi.com

However, a significant challenge in the use of sorbitol in conventional high-temperature polymerization processes is its thermal instability. acs.org This limitation spurred investigations into alternative, milder synthesis routes, such as enzyme-catalyzed polymerizations, which allow for the preservation of the sorbitol structure within the polymer chain. mdpi.comacs.org

The development of sorbitol-derived acrylates, such as sorbitol pentaacrylate, represents a more recent and advanced stage in the utilization of this bio-based monomer. By converting the hydroxyl groups of sorbitol into reactive acrylate functionalities, researchers have been able to leverage the advantages of both a renewable feedstock and the high reactivity of acrylate chemistry. This has opened up new avenues for the creation of highly crosslinked, high-performance materials for applications in coatings, adhesives, and other advanced material systems. google.com.sljustia.com The progression from simple polyesters to polyfunctional acrylates illustrates a clear trajectory towards more sophisticated and specialized applications for sorbitol-derived monomers in polymer science.

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its application as a crosslinking agent in photopolymerizable systems. It is frequently cited in patent literature as a component in formulations for radiation-curable compositions, highlighting its utility in industrial applications where rapid curing is essential. google.com.sljustia.comgoogleapis.com These compositions are often designed for use as coatings, inks, and adhesives. mdpi.comgoogle.com

The following table summarizes some of the key research findings and applications for this compound:

Research FocusKey FindingsApplication Areas
Photopolymerizable Compositions This compound acts as an effective crosslinking monomer, contributing to high curing speeds and the formation of robust polymer networks. google.com.slepo.orggoogle.comUV-curable coatings, inks, adhesives, and photoresists for printing plates and electronic components. google.comgoogle.comgoogle.com.pg
Radiation Curing It is suitable for use in compositions cured by various radiation sources, including ultraviolet (UV) light and electron beams. justia.comgoogleapis.comIndustrial coatings, especially for substrates where thermal curing is not feasible. googleapis.com
Optical Materials Formulations containing this compound have been explored for the fabrication of optical devices, such as waveguides. google.comgoogle.comOptical adhesives and components for optoelectronic devices. google.comgoogle.com

While the primary application of this compound remains in the realm of radiation-curable coatings and inks, emerging research is beginning to explore its potential in more specialized and advanced fields. The bio-based origin of sorbitol is a significant driver for this new wave of investigation, as industries seek to incorporate more sustainable materials into their products.

One promising area of future research is the development of bio-based and biodegradable polymers. The inherent biodegradability of the sorbitol backbone could be leveraged to create crosslinked materials that are more environmentally benign than their petroleum-based counterparts. Research into polyesters derived from sorbitol has already indicated their potential for use in biomedical applications, and it is conceivable that this compound could be used to create biodegradable hydrogels or other biocompatible materials. mdpi.commdpi.com

Another emerging field is the development of "smart" or functional materials. The high density of functional groups in polymers crosslinked with this compound could be used as a scaffold for the attachment of other molecules, leading to materials with tailored properties such as sensing capabilities or controlled release of active substances.

The following table outlines potential future research directions for this compound:

Emerging FieldPotential Research DirectionPotential Applications
Biomaterials Investigation of the biocompatibility and biodegradability of this compound-crosslinked polymers.Tissue engineering scaffolds, drug delivery systems, and biodegradable medical devices.
Functional Coatings Development of coatings with enhanced functionalities, such as anti-fouling, anti-microbial, or self-healing properties, by incorporating specific chemical moieties onto the sorbitol backbone.Marine coatings, medical device coatings, and protective coatings for high-touch surfaces.
Sustainable Composites Use of this compound as a bio-based resin or binder for natural fiber-reinforced composites.Lightweight components for the automotive and aerospace industries, and sustainable building materials.

Properties

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate

InChI

InChI=1S/C21H24O11/c1-6-15(23)28-12-14(30-17(25)8-3)21(32-19(27)10-5)20(31-18(26)9-4)13(11-22)29-16(24)7-2/h6-10,13-14,20-22H,1-5,11-12H2/t13-,14+,20+,21+/m0/s1

InChI Key

WNIXCOAEDWUJQP-OCYQJKLISA-N

Isomeric SMILES

C=CC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(C(C(C(CO)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for Sorbitol Pentaacrylate Derivatives

Esterification Reactions for Polyol Acrylation

Direct esterification is the most common route for producing polyol acrylates like sorbitol pentaacrylate. toagoseiamerica.com This reaction involves combining sorbitol, a polyol with six hydroxyl groups, and acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. google.comwipo.int The reaction produces the desired ester and water as a byproduct, which must be removed to drive the reaction toward completion. google.com

The primary reactants for the synthesis of this compound are sorbitol and an acrylic acid source.

Sorbitol : A sugar alcohol, sorbitol is the polyol backbone of the final molecule. google.com Its six hydroxyl groups provide the sites for esterification. The purity of the sorbitol is crucial as impurities can affect the reaction and the final product's properties.

Acrylic Acid : This is the most common acylating agent. google.com An excess of acrylic acid is often used to ensure a high degree of conversion of the hydroxyl groups. google.com Alternatively, other acrylic acid derivatives like (meth)acrylic acid esters or (meth)acrylic acid halides can be used in transesterification or dehydrohalogenation reactions, respectively. google.com

Polymerization Inhibitor : Due to the high reactivity of acrylate (B77674) groups, which can undergo premature polymerization at elevated reaction temperatures, an inhibitor is essential. google.com Substituted phenol (B47542) compounds, such as hydroquinone (B1673460) or its derivatives, are frequently added to the reaction mixture to prevent this unwanted side reaction. google.com

The esterification of sorbitol is typically catalyzed by strong acids. toagoseiamerica.com The choice of catalyst influences the reaction rate and can impact the formation of byproducts.

Homogeneous Acid Catalysts : Strong mineral and organic acids are widely used. These include sulfuric acid (H₂SO₄) and sulfonic acids like p-toluenesulfonic acid (p-TSA) and methanesulfonic acid. google.comresearchgate.netresearchgate.net These catalysts are effective but can be corrosive and require a neutralization and removal step during product purification, which can complicate the process. toagoseiamerica.comresearchgate.net

Heterogeneous Catalysts : To simplify catalyst removal, solid acid catalysts such as strongly acidic ion-exchange resins and zeolites have been explored. google.com These can be filtered off from the reaction mixture, streamlining the purification process.

The selection of a catalyst system is a critical parameter in the synthesis of polyol acrylates. The following table summarizes common catalysts used in these reactions.

Catalyst TypeSpecific ExamplesKey Characteristics
Homogeneous Acid Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Methanesulfonic acidHigh catalytic activity; Requires neutralization and removal, potentially leading to waste generation. google.comresearchgate.netresearchgate.net
Heterogeneous Acid Strongly-acidic ion-exchange resins, ZeolitesEasily separated from the reaction mixture by filtration, simplifying purification and reducing waste. google.com

Optimizing reaction conditions is key to maximizing the yield of this compound while minimizing unwanted byproducts, such as dehydrated sorbitol (sorbitan) esters and Michael addition products. toagoseiamerica.comgoogle.com

Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 70°C to 180°C, to achieve a reasonable reaction rate. google.com However, higher temperatures can also promote side reactions, including the dehydration of sorbitol and polymerization. google.com

Water Removal : The water formed during esterification is continuously removed to shift the equilibrium towards the product side. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or xylene, which forms an azeotrope with water. google.com The water is collected in a Dean-Stark trap. google.com

Molar Ratio : The molar ratio of acrylic acid to sorbitol is a critical factor. Using an excess of acrylic acid helps to drive the reaction towards a higher degree of esterification. google.com The desired degree of substitution (e.g., penta-acrylate) can be targeted by adjusting this ratio. google.com

Inhibitor and Oxygen : In addition to chemical inhibitors, the presence of oxygen can also help prevent polymerization of the acrylate groups during synthesis. google.com

The table below outlines typical ranges for key reaction parameters that are optimized to achieve high yields and purity.

ParameterTypical RangePurpose & Optimization Strategy
Temperature 70 - 180 °CTo increase reaction rate. Optimized to balance rate against side reactions like dehydration and polymerization. google.com
Reactant Molar Ratio Excess Acrylic AcidTo drive the equilibrium towards a high degree of esterification, targeting the penta-substituted product. google.com
Catalyst Loading 0.5 - 5 wt%Optimized for maximum reaction rate without promoting excessive side reactions. researchgate.net
Solvent Toluene, Xylene, etc.Used for azeotropic removal of water, shifting the reaction equilibrium to favor product formation. google.com

Purification and Characterization Methodologies for Synthetic Products

After the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is therefore required.

Purification:

Neutralization and Washing : If a homogeneous acid catalyst is used, the first step is often to neutralize it by washing the reaction mixture with an alkaline aqueous solution (e.g., sodium carbonate solution) or water. google.comresearchgate.net This step also helps to remove excess acrylic acid. toagoseiamerica.com

Solvent Removal : The organic solvent used for azeotropic distillation is removed, typically via vacuum evaporation. google.com

Drying and Filtration : A drying agent, such as an anhydrous salt, may be added to remove residual water. google.com The product is then filtered to remove any solid impurities, such as salts formed during neutralization or the solid catalyst itself. google.com Filtration through materials like diatomaceous earth can be employed. google.com For higher purity, techniques like ion exchange or treatment with adsorbents like activated carbon may be used. google.comgoogle.com

Characterization: A suite of analytical techniques is used to confirm the structure of the synthesized this compound and to determine its purity and key properties.

Spectroscopy :

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups. The presence of ester carbonyl (C=O) and acrylate vinyl (C=C) stretching bands, along with the reduction in the broad hydroxyl (-OH) band from the parent sorbitol, confirms the esterification. nih.govfarmaciajournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, allowing for confirmation of the acrylate ester formation and an estimation of the average degree of substitution. nih.govfarmaciajournal.com

Chromatography :

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the components of the product mixture and assessing its purity. researchgate.net These methods can quantify the amount of this compound relative to other esters (tetra-, hexa-acrylates, etc.) and unreacted sorbitol. researchgate.networktribe.com

Physical and Chemical Properties :

Acid Value : Titration is used to determine the amount of residual acrylic acid and acid catalyst, which is an important quality control parameter. The acid number is typically required to be low, often less than 1 mg KOH/g. google.com

Viscosity : The viscosity of the final product is a critical property for many of its applications and is measured using standard viscometers. toagoseiamerica.com

Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory setup to industrial-scale production introduces several challenges that must be addressed to ensure an efficient, safe, and economically viable process. acs.org

Heat Management : The esterification reaction is exothermic. On a large scale, efficient heat removal is critical to maintain control over the reaction temperature and prevent thermal runaways, which could lead to uncontrolled polymerization or degradation. researchgate.net Industrial reactors require robust cooling systems, such as jackets or internal cooling coils.

Mass Transfer and Mixing : Ensuring efficient mixing of the reactants (sorbitol, which can be solid or a viscous liquid, and acrylic acid) and the catalyst is more challenging in large reactors. Inadequate mixing can lead to localized temperature gradients and non-uniform reaction rates, affecting product quality and yield.

Efficient Water Removal : The removal of water via azeotropic distillation needs to be scaled effectively. This requires appropriately sized condensers and phase separators (e.g., Dean-Stark traps) to handle the larger volumes of solvent and water vapor. google.com Operating under vacuum can facilitate water removal at lower temperatures, which helps to minimize thermal degradation and side reactions. nih.gov

Handling of Raw Materials and Products : The logistics of storing and transferring large quantities of corrosive acrylic acid and viscous sorbitol solutions require specialized equipment and safety protocols. The final product is also viscous, which must be considered for filtration, storage, and transport.

Process Control and Automation : Continuous monitoring of key parameters like temperature, pressure, pH, and reactant feed rates is essential for consistent product quality on an industrial scale. Automation of these controls is standard in modern chemical plants to ensure process stability and safety. chemanalyst.com

Waste Management : The neutralization of acid catalysts generates salt-containing wastewater. researchgate.net Efficient and environmentally responsible disposal or treatment of this waste stream is a significant consideration in large-scale production. The use of heterogeneous catalysts can mitigate this issue. google.com

Polymerization Mechanisms and Kinetic Studies of Sorbitol Pentaacrylate

Free Radical Polymerization of Sorbitol Pentaacrylate

Free-radical polymerization is the most common method for curing multifunctional acrylates like this compound. The process is a chain reaction consisting of three main stages: initiation, propagation, and termination. uvebtech.com Due to the monomer's high functionality, the kinetics and network formation are complex, often exhibiting features like autoacceleration and diffusion-limited reactions. imaging.org

Initiation Mechanisms and Radical Generation

The initiation phase involves the generation of active free radicals that react with a monomer molecule to begin the polymer chain. youtube.com This can be achieved through the application of heat (thermal initiation) or light (photoinitiation).

Thermal initiators are chemical compounds that decompose upon heating to produce free radicals. tcichemicals.com The choice of initiator is primarily dictated by the desired polymerization temperature, with its activity often characterized by its half-life (t½), the time required for 50% of the initiator to decompose at a specific temperature. sigmaaldrich.com Common classes of thermal initiators for acrylate (B77674) polymerization include azo compounds and organic peroxides. tcichemicals.com

Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used thermal initiator. It decomposes into two cyano-isopropyl radicals and a molecule of nitrogen gas.

Organic Peroxides: Benzoyl peroxide (BPO) is another common initiator that cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals.

The rate of decomposition for these initiators is dependent on temperature and the solvent used. sigmaaldrich.com For a highly reactive system like this compound, the initiator concentration and temperature must be carefully controlled to manage the exothermic nature of the polymerization and prevent uncontrolled autoacceleration.

Table 1: Common Thermal Initiators and Their Properties

Initiator Name Chemical Class Typical Decomposition Temperature (for 10-hr half-life)
2,2'-Azobis(isobutyronitrile) (AIBN) Azo Compound 64°C
Benzoyl Peroxide (BPO) Organic Peroxide 73°C

Note: Decomposition temperatures are approximate and can vary with the solvent.

Ultraviolet (UV) curing is a highly efficient method for polymerizing multifunctional acrylates, offering rapid cure speeds at ambient temperatures. imaging.org This process relies on photoinitiators, molecules that absorb UV light and generate reactive species to initiate polymerization. lencolo37.combgsu.edu Photoinitiators are broadly classified into two types. lencolo37.com

Type I Photoinitiators (Cleavage): These molecules undergo homolytic cleavage upon UV exposure to form two radical fragments that directly initiate polymerization. lencolo37.com This class is known for high efficiency and fast cure speeds. lencolo37.com Examples include α-hydroxy ketones and bis-acyl phosphine oxides (BAPO). windows.netsongwon.com BAPO-type initiators are particularly effective for curing thicker or pigmented systems because they are activated by longer wavelength UV light that penetrates more deeply. windows.net

Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist (often an amine) to generate radicals. Upon UV absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical. lencolo37.com This system can lead to improved surface properties and reduced yellowing. lencolo37.com

The selection of a photoinitiator system for this compound depends on factors such as coating thickness, presence of pigments, and desired cure speed. songwon.com Blends of different photoinitiators are often used to achieve a balance between surface and through-cure. bgsu.edu

Table 2: Examples of Photoinitiator Systems for UV Curing

Photoinitiator Type Example Compound Class Key Features
Type I 1-Hydroxy-cyclohexyl-phenyl-ketone α-Hydroxyketone Excellent for clear, unpigmented coatings; promotes surface cure. windows.netsongwon.com
Type I Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide Bis-Acyl Phosphine Oxide (BAPO) Effective for pigmented systems and thick sections due to long-wavelength absorption; promotes through-cure. windows.net

Propagation Kinetics and Chain Growth Dynamics

During the propagation stage, the initiated radical chain rapidly adds successive monomer units. youtube.com For multifunctional monomers like this compound, this process quickly leads to the formation of a three-dimensional polymer network. The kinetics of this stage are significantly more complex than for monofunctional monomers.

Following autoacceleration, the reaction can enter a stage of autodeceleration . At very high conversion, the mobility of the monomer also becomes restricted by the dense network, causing the propagation rate constant (kp) to become diffusion-controlled. imaging.org The reaction slows down and may stop before reaching full conversion, trapping unreacted acrylate groups within the vitrified polymer matrix. imaging.org The final conversion is thus influenced by monomer functionality, reaction rate, and temperature. imaging.org

Termination and Chain Transfer Phenomena in Polymerization

Termination is the process by which radical activity is destroyed, ending chain growth. In conventional free-radical polymerization, this primarily occurs through two mechanisms:

Combination (or Coupling): Two growing radical chains combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

In the polymerization of this compound, these bimolecular termination events are severely hindered once network formation begins. imaging.org The active radical sites become trapped within the polymer matrix ("site isolation"), making their mutual termination diffusion-limited and highly improbable at later stages of the reaction.

Chain transfer is another process that can terminate a growing chain while creating a new radical to start another. This can occur through the transfer of an atom (typically hydrogen) to the growing radical from a monomer, solvent, or a dedicated chain transfer agent. While this can lower the polymer's molecular weight in linear systems, in cross-linking polymerization it can influence network structure.

Controlled/Living Radical Polymerization Approaches

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Key CLRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov

Applying these techniques to highly multifunctional monomers like this compound is challenging. The primary difficulty is preventing premature gelation. Because CLRP aims to keep all polymer chains "living" simultaneously, the probability of intermolecular cross-linking is extremely high, which can lead to the formation of an insoluble gel at very low monomer conversion.

However, controlled polymerization approaches can be utilized strategically. For instance, a small amount of a multifunctional monomer like this compound could be copolymerized with a monofunctional monomer using a CLRP technique to create branched or star-shaped polymers before the gel point is reached.

RAFT Polymerization: This technique uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. It is versatile and tolerant of a wide range of functional groups and reaction conditions. nih.gov RAFT has been successfully applied to various acrylate monomers. rsc.orgrsc.orgmdpi.com

ATRP: This method uses a transition metal complex (often copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edu ATRP of acrylates is well-established, though oxygen sensitivity can be a challenge. nih.govresearchgate.net

While the synthesis of a fully cross-linked network from this compound via a pure CLRP method is impractical, these techniques hold potential for creating novel architectures by carefully controlling reaction conditions to operate below the critical gel point.

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (RDRP) technique that enables the synthesis of polymers with well-defined architectures and low dispersity. acs.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, establishing a dynamic equilibrium between active propagating chains and dormant alkoxyamine species.

Direct studies on the NMP of this compound are not widely available in the literature. However, strategies for such a highly functional acrylate can be inferred from research on other multifunctional acrylates. A primary challenge in the NMP of acrylates is the high activation-deactivation equilibrium constant, which can lead to a loss of control. Furthermore, the high functionality of this compound presents a significant propensity for rapid and irreversible gelation even at low monomer conversions.

To achieve controlled polymerization and mitigate premature gelation, several strategies would be essential:

Choice of Nitroxide: While 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) is a common nitroxide, it is generally ineffective for controlling acrylate polymerization. More successful polymerizations are achieved with acyclic nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). researchgate.net

Addition of Free Nitroxide: Introducing a small amount of excess free nitroxide can help to better control the polymerization by shifting the equilibrium towards the dormant species, thereby reducing the concentration of active radicals and delaying the onset of crosslinking. researchgate.net

Low Monomer Concentration: Conducting the polymerization in a dilute solution is a critical strategy to reduce the intermolecular crosslinking reactions that lead to gelation.

Copolymerization Approach: A small fraction of a controlling comonomer, such as a styrenic derivative, can be introduced. This approach has been shown to successfully control the polymerization of methacrylates and can be adapted for acrylates, improving the living character of the reaction. rsc.org

The polymerization would be targeted to a very low conversion to analyze the soluble, branched prepolymer structures before the gel point is reached.

Table 1: Illustrative NMP Strategy for a Multifunctional Acrylate System

ParameterCondition 1Condition 2Condition 3
Monomer Multifunctional AcrylateMultifunctional AcrylateMultifunctional Acrylate
Nitroxide SG1SG1SG1
[Monomer]₀ 1.0 M0.5 M0.5 M
[Initiator]₀ 10 mM10 mM10 mM
Free Nitroxide 0% (relative to initiator)0% (relative to initiator)5% (relative to initiator)
Outcome Rapid GelationDelayed GelationControlled Polymerization (pre-gel)

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Protocols

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile RDRP method applicable to a wide range of monomers, including acrylates. The control is imparted by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative transfer mechanism. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

As with NMP, the RAFT polymerization of this compound must contend with the high probability of premature gelation. A successful protocol would require careful selection of the CTA and optimization of reaction conditions to favor intramolecular cyclization over intermolecular crosslinking in the early stages of polymerization.

Key elements of a RAFT protocol for this compound would include:

CTA Selection: For "more-activated monomers" (MAMs) such as acrylates, trithiocarbonates and aromatic dithioesters are effective CTAs. The choice of the R and Z groups on the CTA (Z-C(=S)S-R) is crucial for controlling the polymerization kinetics. bohrium.com

Reaction Conditions: The polymerization is typically initiated with a standard radical initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). Conducting the polymerization at a high dilution and at a carefully controlled temperature is necessary to minimize the rate of crosslinking.

Targeting Low Conversion: To study the polymer structure and kinetics, the reaction would be stopped at conversions well below the critical gel point. This allows for characterization of the soluble, hyperbranched polymers formed.

The goal is to maintain a low concentration of propagating radicals at any given time, thus ensuring that chain growth is favored over the termination and crosslinking reactions that lead to an insoluble network.

Table 2: Illustrative RAFT Protocol for a Multifunctional Acrylate System

ParameterValue
Monomer This compound
Solvent Dimethylformamide (DMF)
[Monomer]₀ 0.4 M
Chain Transfer Agent (CTA) Dibenzyl trithiocarbonate
Initiator AIBN
[CTA] / [Initiator] Ratio 5:1
Temperature 65 °C
Target Conversion < 15% (pre-gelation)
Expected PDI (pre-gel) < 1.3

Radiation-Induced Polymerization of this compound Systems

Radiation-induced polymerization offers a rapid, solvent-free method for curing multifunctional monomers to form highly cross-linked networks. This technique utilizes high-energy sources, such as electron beams or gamma rays, to generate free radicals and initiate polymerization.

Electron Beam Irradiation Effects on Polymerization

Electron beam (EB) curing involves exposing the monomer formulation to a beam of high-energy electrons. This process is extremely fast, often completed in a fraction of a second, and initiates free-radical polymerization. tue.nl For a multifunctional acrylate like this compound, EB irradiation leads to the rapid formation of a dense three-dimensional polymer network.

The polymerization kinetics are primarily influenced by the EB process parameters:

Absorbed Dose: The total amount of energy deposited per unit mass of material, typically measured in kiloGrays (kGy). Higher doses generally lead to a higher degree of monomer conversion until a plateau is reached. acs.org For acrylic systems, conversions around 90% can be achieved at doses of 40 kGy or higher. acs.org

The polymerization is diffusion-controlled, especially as the network forms and vitrifies. The mobility of monomer molecules and growing polymer chains dictates the reaction's progress and extent. acs.org The high functionality of this compound ensures that gelation occurs almost instantaneously, resulting in a material with high cross-link density.

Table 3: Illustrative Effect of EB Dose on Acrylate Conversion

Absorbed Dose (kGy)Monomer Conversion (%)Network Property
10~55%Partially Cured Network
20~75%Robust Network
40~90%Highly Cross-linked
80~92%Densely Cross-linked

Gamma Irradiation Induced Crosslinking

Gamma irradiation is another method that uses high-energy photons (γ-rays) to induce polymerization and crosslinking. The process initiates via a free-radical mechanism, where the gamma rays interact with the monomer to generate radicals. frontiersin.org When applied to an aqueous solution of a monomer like acrylic acid, the radiolysis of water molecules also produces highly reactive hydrogen and hydroxide free radicals that attack the monomer and initiate polymerization. mdpi.com

For a multifunctional monomer like this compound, gamma irradiation results in simultaneous polymerization and crosslinking, yielding a hydrogel if performed in an aqueous system or a rigid cross-linked solid in a bulk system. The key parameter controlling the final network structure is the total absorbed dose.

Gel Formation: The formation of an insoluble polymer network (gel) occurs after a specific, low radiation dose known as the gel dose.

Cross-link Density: As the absorbed dose increases beyond the gel dose, the density of crosslinks within the network increases, which in turn affects the material's properties, such as its swelling capacity. In aqueous solutions of poly(acrylic acid), factors such as monomer concentration and pH can significantly influence the efficiency of crosslinking versus chain scission (degradation). kyoto-u.ac.jpresearchgate.net

The high reactivity and multiple polymerizable groups of this compound ensure that it is highly sensitive to gamma radiation, readily forming a densely cross-linked structure.

Table 4: Illustrative Effect of Gamma Radiation Dose on Gel Content

Monomer SystemAbsorbed Dose (kGy)Gel Content (%)
60% Acrylate in H₂O0.115%
60% Acrylate in H₂O0.560%
60% Acrylate in H₂O1.085%
60% Acrylate in H₂O3.0>95%

Influences of Monomer Concentration and Stoichiometry on Polymerization Outcome

The initial monomer concentration and the stoichiometry relative to other reactants (e.g., initiator, chain transfer agent) are critical parameters that profoundly influence the polymerization kinetics and the final network structure of multifunctional monomers like this compound.

Monomer Concentration:

Reaction Rate: In general, the rate of polymerization is proportional to the monomer concentration. acs.org A higher initial concentration leads to a faster reaction.

Final Conversion: The final conversion can be limited by vitrification, where the reactive groups become trapped in a glassy matrix. The initial monomer concentration can influence the point at which vitrification occurs.

Stoichiometry (Monomer-to-Initiator/CTA Ratio):

Kinetic Chain Length: The stoichiometry between the monomer and the initiator determines the kinetic chain length. A higher initiator concentration results in a greater number of primary chains being initiated. In a cross-linking system, this leads to shorter primary chains between cross-link points, which can affect the final mechanical properties of the network. imaging.org

Control in RDRP: In controlled polymerization techniques like NMP and RAFT, the ratio of monomer to the control agent (alkoxyamine or CTA) is fundamental to predicting the molecular weight of the primary chains before the gel point. Maintaining a precise stoichiometric ratio is essential for achieving control.

For a highly reactive system like this compound, these factors must be carefully balanced to control the exothermic nature of the reaction and to tailor the properties of the resulting polymer network.

Table 5: Illustrative Influence of Monomer Concentration on Polymerization of a Multifunctional Acrylate

Initial Monomer Conc.Relative Initial RateOnset of AutoaccelerationTime to Gelation
Low (e.g., 0.5 M)1xDelayedSlower
Medium (e.g., 1.5 M)~3xModerateModerate
High (Bulk)>10xVery EarlyVery Fast

Network Formation and Crosslinking Chemistry of Sorbitol Pentaacrylate Based Polymers

Microstructure and Architecture of Crosslinked Polymer Networks

The polymerization of sorbitol pentaacrylate monomers leads to the formation of a complex, three-dimensional network. The microstructure of these networks is characterized by a high density of crosslink points due to the penta-functionality of the monomer. This dense network structure is composed of short polymer chains interconnecting the sorbitol core units.

The architecture of these networks can be visualized as a collection of tightly packed, interconnected clusters. The sorbitol molecule acts as a central hub from which multiple acrylate (B77674) chains radiate and connect to neighboring sorbitol units. This arrangement results in a rigid and sterically hindered network. The final architecture is not perfectly uniform; it is expected to contain some degree of heterogeneity, with regions of higher and lower crosslink density. This heterogeneity can arise from variations in the local concentration of monomers and the kinetics of the polymerization reaction.

Quantitative Analysis of Crosslinking Density

The crosslinking density is a critical parameter that dictates many of the macroscopic properties of the polymer, including its mechanical strength, thermal stability, and swelling behavior. Several techniques can be utilized to quantify the crosslinking density of polymer networks.

Dynamic Mechanical Analysis (DMA) is a powerful technique for determining the crosslink density of thermosetting polymers. nih.gov By measuring the storage modulus (E') in the rubbery plateau region, the crosslink density (ν) can be calculated using the theory of rubber elasticity:

ν = E' / (3 * R * T)

where R is the universal gas constant and T is the absolute temperature. nih.gov For this compound networks, a high storage modulus in the rubbery region would be indicative of a high crosslinking density.

Swelling experiments also provide a means to estimate crosslink density. The degree of swelling in a suitable solvent is inversely proportional to the crosslink density. The Flory-Rehner equation is commonly used to relate the swelling behavior to the network structure.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure and dynamics of the network, which can be correlated with the crosslinking density. mdpi.com

A hypothetical data table illustrating the potential relationship between the concentration of a co-monomer and the resulting crosslinking density in a this compound-based system is presented below.

This compound (mol%)Co-monomer (mol%)Storage Modulus (E') at T > Tg (MPa)Calculated Crosslink Density (mol/m³)
100015020.2
802012016.1
60409012.1
4060608.1
2080304.0

Note: This table is illustrative and based on general principles of polymer network behavior. Specific experimental data for this compound is required for accurate values.

Mechanistic Aspects of Network Regeneration and Self-Healing in Polymer Systems

The development of self-healing polymers is a rapidly advancing field of materials science. For a densely crosslinked thermoset like a this compound-based polymer, introducing self-healing capabilities would require the incorporation of reversible chemical bonds or dynamic interactions within the network structure.

Intrinsic self-healing mechanisms could be engineered by incorporating dynamic covalent bonds, such as disulfide bonds or Diels-Alder adducts, into the polymer backbone or as crosslinkers. Upon damage, these bonds can be reformed through external stimuli like heat or light, leading to the restoration of the network integrity.

Another approach is to utilize supramolecular interactions, such as hydrogen bonding. The hydroxyl group on the sorbitol backbone that does not react to form an acrylate ester could potentially participate in hydrogen bonding, which might contribute to a degree of self-healing. However, in a densely crosslinked network, the mobility of polymer chains is severely restricted, which can hinder the effectiveness of self-healing mechanisms that rely on chain diffusion and rearrangement.

Research into self-healing hydrogels has shown that the incorporation of components like sorbitol can enhance properties such as stretchability and moisture retention, which are beneficial for self-healing materials. qub.ac.uk However, the direct application of these principles to neat this compound networks requires further investigation.

Interpenetrating Polymer Network (IPN) Formation

An Interpenetrating Polymer Network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov The formation of an IPN with a this compound network could lead to materials with synergistic properties, combining the rigidity and thermal stability of the pentaacrylate network with the flexibility or functional properties of a second polymer network.

A sequential IPN could be synthesized by first preparing a crosslinked this compound network and then swelling it with a second monomer and crosslinker, followed by in-situ polymerization. For example, a more flexible polymer network, such as one based on a long-chain diacrylate, could be interpenetrated within the rigid this compound network to improve its toughness.

The morphology and properties of the resulting IPN would depend on the compatibility of the two polymer systems and the synthesis conditions. Characterization techniques such as dynamic mechanical analysis and electron microscopy would be crucial to determine the phase behavior and the degree of interpenetration. The formation of IPNs has been explored in dental materials to enhance their mechanical properties. qub.ac.uk

Influence of Network Structure on Macromolecular Mobility

The highly crosslinked nature of this compound-based polymers significantly restricts the mobility of the polymer chains. The macromolecular mobility is directly related to the crosslink density and the length of the polymer chains between crosslinks.

In a densely crosslinked network, the segmental motion of the polymer chains is highly constrained. This restricted mobility is responsible for the high glass transition temperature (Tg) and the high modulus of these materials. The movement of polymer chains is largely limited to localized vibrations and short-range rotational motions.

Techniques such as dielectric spectroscopy and solid-state NMR can be used to probe the molecular dynamics and macromolecular mobility within the polymer network. mdpi.com For instance, NMR relaxation time measurements can provide insights into the mobility of different segments of the polymer network. The restricted mobility in such networks also influences their degradation behavior and solvent uptake. mdpi.com

The relationship between network structure and mobility is fundamental to understanding the performance of these materials in various applications, from coatings to dental resins, where dimensional stability and resistance to environmental factors are crucial.

Advanced Material Applications of Sorbitol Pentaacrylate Derived Polymers

Polymeric Systems for Electrochemical Energy Conversion and Storage

While research into advanced polymer electrolytes for battery technologies is a burgeoning field, specific studies detailing the direct application of sorbitol pentaacrylate in the development of polymer electrolytes for batteries or for interfacial stabilization in energy devices are not extensively documented in publicly available research. The potential for multifunctional acrylates like this compound to act as crosslinking agents in gel polymer electrolytes is recognized in the broader context of polymer chemistry for energy storage, but specific research findings are not available at this time.

Functional Additives in Perovskite Solar Cell Stabilization

The long-term stability of perovskite solar cells (PSCs) is a critical hurdle for their commercialization. Ion migration within the perovskite film is a primary degradation pathway. Recent research has highlighted the use of multifunctional additives to mitigate these issues, with molecules structurally similar to this compound demonstrating significant promise.

The incorporation of multifunctional acrylate (B77674) additives, such as dipentaerythritol (B87275) pentaacrylate (DPPA), a molecule with a structural resemblance to this compound, has been shown to effectively suppress ion migration in perovskite films. rsc.org The acrylate groups within these additives can undergo crosslinking at the grain boundaries of the perovskite material. This crosslinking forms a polymer network that physically blocks the pathways for ion movement, particularly that of iodide ions (I⁻), which is a major contributor to the degradation of PSCs. rsc.org

This strategy of inter-grain crosslinking helps to maintain the structural integrity of the perovskite layer and prevents the electrical decoupling of adjacent grains. researchgate.net The result is a significant enhancement in the operational stability of the solar cells. rsc.org Perovskite solar cells treated with such multifunctional additives have demonstrated the ability to retain over 90% of their maximum efficiency after hundreds of hours of continuous operation under illumination. rsc.org

Parameter Control Device Device with Multifunctional Additive Reference
Efficiency Retention (after 800h MPP tracking)< 60%> 90% rsc.org
Efficiency Retention (after 1000h in air)< 70%> 90% rsc.org
Efficiency Retention (after 1000h at 85°C)< 65%> 90% rsc.org

In addition to physical blocking through crosslinking, the hydroxyl and alkoxy groups present in molecules like this compound and its analogs can play a crucial role in defect passivation. rsc.org These functional groups can form hydrogen bonds with the organic cations (e.g., formamidinium, FA⁺) and halide ions (I⁻) within the perovskite crystal lattice. rsc.orgnih.gov

Interaction Type Interacting Groups on Additive Target Ions/Defects in Perovskite Effect Reference
Hydrogen BondingHydroxyl (-OH), Alkoxy (-O-CH₂)Formamidinium (FA⁺), Iodide (I⁻)Chemical immobilization of ions, defect passivation rsc.org
CrosslinkingAcrylate (CH₂=CH-COO-)Grain boundariesPhysical blocking of ion migration pathways rsc.org

Engineering of Functional Hydrogel Systems

Sorbitol, as a sugar alcohol, is a well-known component in the fabrication of hydrogels due to its biocompatibility, hydrophilicity, and ability to form extensive hydrogen bond networks. researchgate.net The pentaacrylate derivative of sorbitol introduces multiple polymerizable groups, making it an excellent candidate for a crosslinking agent in the synthesis of functional hydrogel systems.

By varying the concentration of this compound as a crosslinker, the mechanical properties of the hydrogel, such as its storage and loss moduli, can be tuned. qub.ac.uk An increase in the crosslinker concentration generally leads to a stiffer hydrogel. qub.ac.uk These tunable properties are critical for applications such as drug delivery and tissue engineering. nih.gov For instance, sorbitol-based hydrogels have been investigated for their potential in creating microneedle arrays for transdermal drug delivery and sampling of dermal interstitial fluid. qub.ac.uk The incorporation of sorbitol has been shown to enhance the fluid absorption capacity and mechanical strength of these hydrogel microneedles. qub.ac.uk

Hydrogel Property Influence of this compound (as crosslinker) Potential Application Reference
Swelling CapacityThe hydrophilic sorbitol backbone contributes to high water uptake.Drug Delivery, Wound Dressing qub.ac.uk
Mechanical StrengthCrosslinking density can be tuned by varying the concentration, affecting stiffness and elasticity.Tissue Engineering, Microneedles researchgate.netqub.ac.uk
BiocompatibilitySorbitol is a naturally derived and biocompatible molecule.Biomedical Implants, Cell Scaffolds researchgate.net

Crosslinking in Hydrogel Synthesis and Network Design

The synthesis of hydrogels relies on the formation of three-dimensional polymer networks capable of absorbing large amounts of water. The architecture of this network is a critical determinant of the hydrogel's mechanical and viscoelastic properties. nih.gov this compound, with its five reactive acrylate groups, can act as a potent crosslinking agent. During polymerization, these acrylate groups can react to form a densely crosslinked network structure.

The design of the hydrogel network can be precisely controlled by adjusting the concentration of this compound. A higher concentration of this multifunctional crosslinker leads to a higher crosslink density, resulting in hydrogels with increased stiffness and reduced swelling ratios. Conversely, a lower concentration produces softer, more flexible hydrogels with higher water absorption capacity. This tunability is essential for creating hydrogels that mimic the specific mechanical properties of biological tissues. nih.gov

Table 1: Influence of Crosslinker Architecture on Hydrogel Properties

Crosslinker Type Functionality Resulting Network Characteristics Typical Hydrogel Properties
Linear (e.g., PEG-diacrylate) 2 Connects two polymer chains More elastic, higher swelling
Multifunctional (e.g., this compound) 5 Connects multiple polymer chains, high crosslink density Stiffer, lower swelling, more brittle

This table illustrates the general impact of crosslinker functionality on hydrogel network structure and properties, with this compound serving as a key example of a multifunctional crosslinker.

Fabrication of Self-Healing Hydrogels

Self-healing hydrogels are a class of smart materials capable of autonomously repairing damage. This property is typically achieved by incorporating reversible bonds into the hydrogel network. nih.gov These can be dynamic covalent bonds (such as imine or boronic ester linkages) or non-covalent interactions like hydrogen bonds. nih.govtaylorandfrancis.com

While this compound itself forms permanent covalent crosslinks via radical polymerization, its structure can be leveraged in the fabrication of self-healing systems. For instance, sorbitol-driven hydrogels have been shown to exhibit self-healing properties due to the formation of extensive reversible hydrogen bonding networks. researchgate.net The numerous hydroxyl and ether groups within the sorbitol core can participate in forming these hydrogen bonds, which can break and reform, allowing the material to repair itself after being damaged. researchgate.net A study on a polyacrylamide/chitosan/D-sorbitol hydrogel demonstrated that the inclusion of sorbitol facilitated self-healing, allowing a crack to be fully repaired within 10 minutes. researchgate.net

To impart intrinsic self-healing capabilities into a covalently crosslinked network using this compound, the acrylate groups could be modified or the network could be interpenetrated with a secondary network that possesses dynamic bonds. This dual-network approach combines the mechanical robustness of the covalently crosslinked this compound network with the restorative capabilities of a reversible network. researchgate.net

Photosensitive Resin Formulations for Advanced Manufacturing and Patterning Technologies

Photosensitive resins are essential materials for advanced manufacturing techniques like stereolithography (SLA) and Digital Light Processing (DLP) 3D printing. allnex.comresearchgate.net These resins typically consist of monomers, oligomers, a photoinitiator, and additives that control the properties of the final cured object. nih.govrevmaterialeplastice.ro Upon exposure to UV light, the photoinitiator generates free radicals, initiating a rapid polymerization and crosslinking of the acrylate or methacrylate (B99206) monomers, solidifying the liquid resin layer by layer. revmaterialeplastice.ro

This compound is a highly suitable monomer for these formulations due to its high number of reactive acrylate groups. google.com Its inclusion in a photopolymer resin can lead to the formation of a very rigid, highly crosslinked polymer network upon curing. This high crosslink density is directly related to improved material properties such as:

High Thermal Resistance: The robust network structure can withstand higher temperatures without deforming.

Enhanced Mechanical Strength: The cured material exhibits increased hardness and stiffness. nih.gov

Chemical Resistance: The dense network limits the penetration of solvents and other chemicals.

The concentration of this compound in the resin formulation allows for the tuning of these properties. A higher concentration increases the double-bond concentration within the resin, resulting in stiffer and more thermally resilient 3D printed products. researchgate.net This makes it a valuable component for producing high-performance parts with fine features and excellent surface finish, comparable to those made from commercial non-renewable resins. nih.govresearchgate.net

Table 2: Components of a Typical Acrylate-Based Photosensitive Resin

Component Example(s) Function in Formulation
Multifunctional Monomer This compound , Trimethylolpropane triacrylate (TMPTA) Provides high crosslink density, enhances thermal and mechanical properties.
Monofunctional Monomer Isobornyl acrylate (IBOA) Acts as a reactive diluent to control viscosity.
Oligomer Urethane acrylate, Epoxy acrylate Contributes to flexibility, toughness, and other bulk properties.
Photoinitiator Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Absorbs UV light and initiates the polymerization reaction. google.com

Polymeric Scaffolds for Biomedical Engineering Applications (Material Design Focus)

In tissue engineering, polymeric scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. frontiersin.orgnih.gov The design of these scaffolds is critical to their function, requiring a combination of biocompatibility, biodegradability, and appropriate mechanical properties that mimic the native extracellular matrix (ECM). nih.gov

Structural Design of Porous Polymer Scaffolds

The architecture of a scaffold plays a fundamental role in its success. Key design parameters include porosity, pore size, and pore interconnectivity, which are essential for cell migration, nutrient transport, and waste removal. nih.govresearchgate.net

The use of this compound in the base polymer formulation for scaffolds allows for precise control over the material's mechanical properties and degradation rate. As a crosslinker, it can significantly enhance the stiffness and structural integrity of the scaffold. This is crucial for applications in load-bearing tissues like bone. researchgate.net The degradation rate of the scaffold can also be tailored; a higher crosslink density, achieved by using more this compound, can slow the rate of degradation, ensuring the scaffold maintains its structural support for the required duration of tissue regeneration.

Computational topology design can be integrated with material properties to create scaffolds with optimized architectures for specific tissue engineering applications. nih.gov

Table 3: Key Architectural Parameters for Tissue Engineering Scaffolds

Parameter Importance for Tissue Regeneration Influence of this compound
Porosity Provides space for cell growth and tissue formation. nih.gov Indirectly influenced; affects the solid material properties of the scaffold matrix.
Pore Size Affects cell migration, attachment, and nutrient diffusion. nih.gov Determined by the fabrication technique, not the monomer itself.
Interconnectivity Ensures uniform cell distribution and transport of nutrients/waste throughout the scaffold. researchgate.net Determined by the fabrication technique.
Mechanical Stiffness Must match the target tissue to provide appropriate signals to cells. frontiersin.org Directly increased by higher concentrations, leading to a stiffer scaffold matrix.

| Degradation Rate | Should match the rate of new tissue formation. | Decreased with higher crosslink density, allowing for slower degradation. |

Fabrication Techniques for Scaffold Architectures

A variety of techniques are employed to create porous scaffold structures from polymeric materials. mendeley.com These methods can be broadly categorized as conventional techniques and additive manufacturing (or solid free-form fabrication) techniques.

Conventional methods include:

Solvent Casting & Particulate Leaching: A polymer is dissolved in a solvent and mixed with porogen particles (e.g., salt). After the solvent evaporates, the porogen is leached out, leaving a porous structure. mdpi.com

Freeze-Drying (Lyophilization): A polymer solution is frozen, and the solvent is then sublimed under vacuum, creating a highly porous and interconnected network that mirrors the ice crystals formed. mdpi.commdpi.com

Electrospinning: A polymer solution is subjected to a high electric field, drawing it into nanofibers that are collected as a non-woven mat, mimicking the fibrous nature of the native ECM. mdpi.com

Additive manufacturing techniques offer superior control over the scaffold's external shape and internal architecture. nih.govresearchgate.net For polymers derived from this compound, photolithography-based methods are particularly suitable:

Stereolithography (SLA): This 3D printing technique uses a UV laser to selectively cure a photosensitive resin (containing this compound) layer by layer, allowing for the precise fabrication of complex, pre-designed scaffold architectures. nih.govdtu.dk

The combination of a photocurable resin incorporating this compound with high-resolution 3D printing technologies enables the creation of "designer" scaffolds with controlled pore sizes, gradients, and geometries tailored to specific biomedical needs. nih.gov

High-Performance Coating and Adhesive Formulations

The properties of this compound make it an excellent component for high-performance coatings and adhesives, particularly those cured by ultraviolet (UV) light. lookchem.comguidechem.com UV-curable formulations offer significant advantages, including rapid curing times, low volatile organic compound (VOC) emissions, and excellent final properties. researchgate.net

In these formulations, this compound functions as a reactive crosslinking monomer. Its five acrylate groups enable the rapid formation of a dense, three-dimensional network upon exposure to UV radiation. This high degree of crosslinking imparts several desirable characteristics to the final coating or adhesive:

Superior Hardness and Scratch Resistance: The rigid network structure provides excellent surface durability.

High Chemical and Solvent Resistance: The tightly bound network prevents chemicals from penetrating and damaging the material or the underlying substrate. google.com

Strong Adhesion: The use of sorbitol-based polyols in polyurethane coatings has been shown to improve adhesion to substrates. google.com

Fast Cure Speed: The high functionality of this compound contributes to a faster polymerization rate, which is advantageous for high-throughput industrial processes.

These properties are critical in demanding applications such as protective coatings for electronics, automotive components, and industrial flooring, as well as in structural adhesives where strength and durability are paramount.

Theoretical and Computational Studies on Sorbitol Pentaacrylate Polymer Systems

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of sorbitol pentaacrylate, MD simulations can provide valuable insights into the dynamics of the polymerization process. While direct MD simulation of the entire polymerization of a bulk system is computationally intensive, it can be used to model key aspects of the process.

MD simulations of sorbitol in aqueous solutions have been performed to understand its conformational behavior. These studies have shown that while sorbitol is flexible in principle, it tends to adopt an extended chain conformation in solution, stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net This contrasts with its bent conformation in the crystalline state. nih.govresearchgate.net Understanding the preferred conformation of the sorbitol backbone is crucial as it will influence the spatial arrangement of the five acrylate (B77674) groups and, consequently, the polymerization kinetics and the resulting network topology.

Simulations can be employed to model the initial stages of polymerization, tracking the trajectories of individual monomers and oligomers. This can help in understanding how the bulky and multifunctional nature of this compound affects monomer diffusion and the probability of reactive encounters between the acrylate groups. Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to model the system on longer length and time scales, allowing for the investigation of phenomena such as gelation and the evolution of the polymer network structure. mdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations of Polymerization

ParameterDescriptionRelevance to this compound Polymerization
Force Field A set of empirical energy functions and parameters used to describe the potential energy of a system of atoms or molecules.Accurately modeling the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions of the this compound monomer and the growing polymer chains is critical for realistic simulations.
Time Step The interval between successive evaluations of the forces and positions in the simulation.A small enough time step is required to accurately capture the high-frequency vibrations of atoms, while a longer time step is desirable for sampling longer-timescale phenomena like diffusion and reaction.
Ensemble A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NVT - constant number of particles, volume, and temperature; NPT - constant number of particles, pressure, and temperature).The choice of ensemble determines the thermodynamic conditions of the simulation, allowing for the study of polymerization under conditions that mimic experimental setups.
System Size The number of atoms or molecules included in the simulation box.A sufficiently large system size is necessary to avoid finite-size artifacts and to accurately represent the bulk properties of the polymerizing system.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating the mechanisms of chemical reactions, including the free-radical polymerization of acrylates. acs.org For this compound, DFT calculations can provide detailed information about the energetics and kinetics of the initiation, propagation, and termination steps of the polymerization process.

DFT can be used to calculate the activation energies for the addition of a radical to one of the acrylate double bonds of this compound. By comparing the activation energies for addition to the different acrylate groups, it is possible to determine if there is any regioselectivity in the propagation step. The transition state geometries for these reactions can also be determined, providing a detailed picture of the reaction pathway at the atomic level. acs.org

Table 2: DFT-Calculated Parameters for Acrylate Polymerization

ParameterDescriptionSignificance for this compound
Activation Energy (Ea) The minimum amount of energy required for a chemical reaction to occur.Lower activation energies for propagation will lead to a faster polymerization rate. Comparing the Ea for different reaction pathways (e.g., intramolecular vs. intermolecular addition) can predict the dominant reaction mechanism.
Reaction Enthalpy (ΔH) The change in heat content during a chemical reaction.A highly exothermic propagation step can lead to autoacceleration (the Trommsdorff effect), which can be predicted from the calculated reaction enthalpy.
Transition State Geometry The arrangement of atoms at the point of highest potential energy along the reaction coordinate.Provides a detailed understanding of the steric and electronic factors that control the rate and selectivity of the polymerization reaction.
Radical Stability The thermodynamic stability of the propagating radical species.The stability of the radical formed after the addition to an acrylate group will influence the rate of the subsequent propagation step.

Computational Modeling of Polymer Network Formation and Topological Properties

The polymerization of a multifunctional monomer like this compound leads to the formation of a complex, three-dimensional polymer network. Computational modeling provides a means to simulate the growth of this network and to characterize its topological properties, which are intimately linked to the macroscopic properties of the material.

Kinetic Monte Carlo (kMC) methods can be used to simulate the step-by-step formation of the polymer network. In a kMC simulation, the probabilities of different reaction events (initiation, propagation, termination, crosslinking) are determined by their respective rate constants, which can be obtained from DFT calculations or experimental data. By simulating the individual reaction events over time, the evolution of the polymer network from individual monomers to a fully crosslinked gel can be tracked.

Graph theory-based models can also be used to represent and analyze the polymer network. arxiv.org In this approach, the monomers are represented as nodes and the chemical bonds between them as edges. This allows for the calculation of various topological parameters that describe the network structure, such as the degree distribution of the nodes (the number of bonds connected to each monomer unit), the cycle rank (a measure of the number of closed loops in the network), and the gel point (the point at which an infinite network first appears). These models can provide insights into how the functionality of the this compound monomer influences the final network architecture. cam.ac.ukresearchgate.net

Table 3: Topological Properties of Polymer Networks

PropertyDescriptionImportance for this compound Polymers
Crosslink Density The number of crosslinks per unit volume.A higher crosslink density generally leads to a stiffer, more brittle material with a higher glass transition temperature.
Gel Fraction The fraction of the polymer that is part of the infinite network after the gel point.A high gel fraction is desirable for applications requiring a stable, insoluble material.
Sol Fraction The fraction of the polymer that consists of finite, soluble molecules.The sol fraction represents unreacted monomers and oligomers that can be extracted from the network.
Average Chain Length between Crosslinks (Mc) The average molecular weight of the polymer chains connecting the crosslink points.This parameter is inversely related to the crosslink density and has a significant influence on the mechanical properties of the network.

Structure-Property Relationship Predictions in this compound Polymers

A major goal of computational modeling is to predict the macroscopic properties of a material from its chemical structure. For polymers derived from this compound, computational methods can be used to establish structure-property relationships, guiding the design of materials with specific performance characteristics. mdpi.commdpi.com

Atomistic simulations, such as MD, can be used to calculate a variety of physical and mechanical properties of the crosslinked polymer network. By constructing a realistic model of the network and subjecting it to simulated mechanical tests (e.g., tensile or shear deformation), properties such as the elastic modulus, Poisson's ratio, and glass transition temperature can be predicted. uomustansiriyah.edu.iq These predictions can then be compared with experimental data to validate the computational model.

Quantitative Structure-Property Relationship (QSPR) models offer a more computationally efficient approach to property prediction. nih.gov In the QSPR methodology, statistical models are developed that correlate the structural features of a polymer (represented by molecular descriptors) with its macroscopic properties. For this compound polymers, descriptors could include the crosslink density, the chemical nature of the sorbitol backbone, and the presence of any unreacted functional groups. Once a reliable QSPR model has been developed, it can be used to rapidly screen virtual libraries of related polymer structures and to identify candidates with desired properties.

Table 4: Predicted Properties of this compound Polymers

PropertyComputational MethodRelation to Structure
Glass Transition Temperature (Tg) MD simulations, QSPRIncreases with increasing crosslink density and chain stiffness. The bulky sorbitol core is expected to restrict chain mobility, leading to a relatively high Tg.
Elastic Modulus MD simulations, Finite Element AnalysisIncreases with increasing crosslink density. The rigid sorbitol unit may contribute to a higher modulus.
Thermal Stability MD simulations (simulated thermal degradation)Depends on the bond dissociation energies of the chemical bonds in the polymer network. The ester linkages in the acrylate groups may be susceptible to thermal degradation.
Swellability in Solvents MD simulations, Flory-Rehner theoryInversely related to the crosslink density. The hydrophilic nature of the sorbitol backbone may lead to significant swelling in polar solvents.

Future Research Directions and Emerging Paradigms for Sorbitol Pentaacrylate

Novel Synthetic Routes for Tailored Polyacrylate Architectures

The development of precisely controlled polymer architectures is a central theme in modern polymer chemistry. For sorbitol pentaacrylate, moving beyond conventional free-radical polymerization is crucial for creating materials with tailored properties. Future research will increasingly focus on the application of controlled/living radical polymerization (CLRP) techniques.

Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer unprecedented control over polymer synthesis. nih.govsigmaaldrich.com These techniques allow for the regulation of molecular weight, polydispersity, and the creation of complex architectures like star polymers and hyperbranched polymers. resolvemass.caresearchgate.net The application of RAFT and ATRP to a multifunctional monomer like this compound could enable the synthesis of well-defined, densely branched polymers with predictable network formation. polymersource.capatsnap.comnih.gov The versatility of RAFT, in particular, is advantageous as it is compatible with a wide array of monomers, allowing for the creation of sophisticated copolymer structures. resolvemass.capatsnap.com

Table 1: Comparison of Controlled Radical Polymerization Techniques for this compound

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Mechanism Employs a transition metal catalyst to reversibly activate and deactivate growing polymer chains. nih.govUses a chain transfer agent to mediate polymerization via a degenerative transfer mechanism. polymersource.ca
Monomer Scope Effective for methacrylates and styrenes; can be challenging for some acrylic acids. resolvemass.caCompatible with a very broad range of monomers, including acrylates. patsnap.com
Control Excellent control over molecular weight and results in low polydispersity. patsnap.comSuperior control over complex architectures such as star and hyperbranched polymers. resolvemass.ca
Conditions Can be sensitive to oxygen, often requiring stringent deoxygenation. resolvemass.caGenerally more tolerant to impurities and reaction conditions. resolvemass.ca
Biomedical Use Metal catalyst residue can be a concern for some biomedical applications.Metal-free nature makes it highly suitable for biomedical and electronic applications. resolvemass.ca

Research in this area will likely focus on optimizing catalyst systems and RAFT agents specifically for the polymerization of this compound to achieve desired network properties and functionalities.

Integration with Sustainable Polymer Chemistry Principles

The bio-based origin of sorbitol is a significant advantage in the context of sustainable chemistry. researchgate.net However, a truly green approach necessitates the consideration of the entire lifecycle of the polymer, from synthesis to end-of-life.

A key research direction is the development of greener synthetic routes for this compound itself. Enzymatic and biocatalytic methods present a promising alternative to conventional chemical synthesis, which often relies on harsh conditions and catalysts. nih.govmdpi.com Lipases, for instance, have been investigated for the synthesis of polyol acrylates and sorbitol-containing polyesters, offering high selectivity and milder reaction conditions. researchgate.netgoogle.com Future work will likely aim to adapt these biocatalytic strategies for the efficient and selective acrylation of sorbitol to produce this compound, minimizing byproducts and energy consumption.

Furthermore, conducting a comprehensive Life Cycle Assessment (LCA) for this compound-based polymers is essential. mdpi.comnih.gov An LCA evaluates the environmental impact of a product from raw material extraction to disposal or recycling ("cradle-to-grave"). elsevierpure.com Such assessments for bio-based polymers can reveal trade-offs, for instance, between a lower carbon footprint and other environmental impacts like acidification or eutrophication potential. chalmers.se Understanding these impacts will guide the development of more sustainable manufacturing processes and end-of-life strategies, such as designing for biodegradability or chemical recyclability. uu.nl

Exploration of New Application Domains in Advanced Materials

The high functionality of this compound makes it an excellent candidate for creating robust, crosslinked networks suitable for a variety of advanced applications. Research is expected to expand into several high-performance domains.

In the field of high-performance composites and coatings , the ability of this compound to form densely crosslinked structures can lead to materials with excellent mechanical strength, chemical resistance, and thermal stability. mdpi.com Its inclusion in UV-curable formulations for coatings can enhance hardness and durability.

For biomedical applications , the biocompatibility of sorbitol is a significant advantage. Polymers derived from this compound could be explored for use in dental resins, where high mechanical strength and low polymerization shrinkage are critical. Additionally, its potential for creating hydrogels and scaffolds for tissue engineering is an emerging area of interest, where the polymer network can provide structural support for cell growth. ulster.ac.uk

The rapid curing characteristics of acrylates make this compound suitable for photolithography and 3D printing . In these applications, it can act as a crosslinker to quickly form solid, high-resolution structures upon exposure to light, enabling the fabrication of complex micro- and macro-scale objects.

Development of In Situ Polymerization and Network Formation Strategies

Understanding and controlling the polymerization process in real-time is crucial for optimizing the final properties of the polymer network. The development of in situ monitoring techniques for the polymerization of this compound represents a significant research frontier.

Techniques such as real-time Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the conversion of acrylate (B77674) groups and study the kinetics of network formation during photopolymerization. nih.gov This allows researchers to understand how factors like initiator concentration and light intensity affect the speed and extent of the reaction. mdpi.com Advanced methods like quantum cascade laser-based spectroscopic ellipsometry could offer even faster and more detailed insights into the molecular changes occurring during polymerization. mdpi.com

The ability to monitor the process in situ provides the data needed to control the evolution of the polymer's properties. americanlaboratory.com This is particularly important for multifunctional monomers like this compound, where the transition from a liquid monomer to a solid, crosslinked network can be very rapid and complex, involving phenomena like autoacceleration and diffusion limitations. researchgate.net

Synergistic Approaches Combining this compound with Other Monomers and Polymers

The properties of polymers derived from this compound can be further enhanced and tailored by combining it with other monomers and polymers. These synergistic approaches can lead to materials with a unique combination of characteristics.

One promising area is the creation of copolymers . By polymerizing this compound with other monomers, such as styrene (B11656) or various methacrylates, it is possible to fine-tune properties like flexibility, thermal stability, and surface characteristics. The use of controlled polymerization techniques would be particularly valuable here to create well-defined block or graft copolymers.

Another important strategy is the formation of Interpenetrating Polymer Networks (IPNs) . An IPN consists of two or more independent polymer networks that are physically entangled on a molecular level. polymerphysics.nettaylorandfrancis.com A semi-IPN could be formed by polymerizing this compound within a pre-existing linear or crosslinked polymer matrix. nih.gov This approach can yield materials with enhanced toughness and mechanical damping properties, making them suitable for dental composites and other demanding applications. eversticks.com

Finally, blending this compound-based polymers with other biodegradable polymers , such as polylactic acid (PLA) or poly(butylene adipate-co-terephthalate) (PBAT), could lead to novel bio-based materials with tailored degradation rates and mechanical properties. specificpolymers.commdpi.com The this compound network could provide structural integrity, while the other biodegradable component ensures the material can break down under specific environmental conditions. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing sorbitol pentaacrylate with high purity, and how can researchers ensure reproducibility?

Methodological Answer:
this compound synthesis typically involves esterification of sorbitol with acryloyl chloride or acrylic acid under controlled conditions. Key steps include:

  • Reagent stoichiometry : Maintain a 5:1 molar ratio of acryloyl chloride to sorbitol to maximize acrylation .
  • Temperature control : Reaction temperatures between 0–5°C minimize side reactions (e.g., oligomerization) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation to isolate the product. Validate purity via thin-layer chromatography (TLC) and ¹H-NMR spectroscopy (absence of unreacted hydroxyl proton signals at δ 2.5–4.0 ppm) .
  • Reproducibility : Document inert atmosphere conditions (N₂/Ar), catalyst type (e.g., DMAP), and reaction time. Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to confirm acrylate C=O peaks at ~1720 cm⁻¹ .

Basic: How can researchers characterize the degree of acrylation in this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • ¹H-NMR spectroscopy : Compare integration ratios of acrylate vinyl protons (δ 5.8–6.4 ppm) to sorbitol backbone protons (δ 3.5–4.5 ppm). A fully acrylated product shows no residual hydroxyl groups .
  • FTIR : Quantify C=O stretching (1720 cm⁻¹) and hydroxyl (-OH) absorption (3200–3600 cm⁻¹) to assess incomplete esterification .
  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (210 nm) to separate and quantify unreacted sorbitol and mono-/di-acrylate byproducts. Calibrate with standards for accurate quantification .

Basic: What role does this compound play in polymer network formation, and how should crosslinking efficiency be evaluated?

Methodological Answer:
this compound acts as a multifunctional crosslinker in photopolymerization. To evaluate crosslinking efficiency:

  • Gel content analysis : Extract uncured monomer (e.g., Soxhlet extraction with acetone) and measure residual mass. High gel content (>90%) indicates effective crosslinking .
  • Swelling ratio : Immerse polymer in toluene; calculate swelling ratio Q=swollen massdry massQ = \frac{\text{swollen mass}}{\text{dry mass}}. Lower QQ correlates with higher crosslink density .
  • Dynamic mechanical analysis (DMA) : Measure storage modulus (G’) to assess network rigidity. A sharp glass transition temperature (Tg) suggests uniform crosslinking .

Advanced: How can researchers resolve discrepancies in reported reaction kinetics for this compound polymerization under varying initiator concentrations?

Methodological Answer:
Contradictions in reaction kinetics often stem from initiator decomposition rates or oxygen inhibition. To address this:

  • Controlled atmosphere : Use a glovebox or nitrogen purge to eliminate oxygen, which quenches radicals and slows polymerization .
  • Real-time FTIR : Monitor C=C bond conversion (6160 cm⁻¹ peak decay) to track polymerization rates under different initiator concentrations (e.g., 0.1–2 wt% photoinitiator) .
  • Statistical modeling : Apply the Kamal-Sourour model to fit conversion data and identify rate-limiting steps (e.g., diffusion control at high conversion) .
  • Replicate studies : Compare results across multiple batches and labs to isolate experimental variables (e.g., light intensity, initiator purity) .

Advanced: What advanced techniques are used to analyze the spatial distribution of crosslinks in this compound-based polymers?

Methodological Answer:

  • Small-angle X-ray scattering (SAXS) : Detect nanoscale heterogeneity in crosslink density by analyzing scattering intensity vs. wave vector (q). A linear slope in the Porod region indicates uniform networks .
  • Atomic force microscopy (AFM) : Map surface topography and modulus variations to identify regions of incomplete curing .
  • Fluorescence correlation spectroscopy (FCS) : Use fluorescent probes (e.g., Nile Red) to study diffusion constraints within the polymer matrix, correlating with crosslink density .

Advanced: How can researchers optimize this compound formulations for optical applications, such as diffraction gratings?

Methodological Answer:
For optical gratings:

  • Refractive index tuning : Blend this compound with high-refractive-index monomers (e.g., phenyl acrylate) and measure using ellipsometry. Target Δn > 0.05 for visible-light applications .
  • Patterning fidelity : Use holographic lithography with 405 nm laser exposure. Characterize grating periodicity via atomic force microscopy (AFM) and diffraction efficiency using a He-Ne laser setup .
  • Post-cure analysis : Test thermal stability (TGA/DSC) and humidity resistance to ensure grating integrity under operational conditions .

Advanced: What strategies mitigate hydrolytic degradation of this compound-based hydrogels in aqueous environments?

Methodological Answer:

  • Hydrophobic modification : Copolymerize with long-chain acrylates (e.g., lauryl acrylate) to reduce water uptake .
  • Accelerated aging tests : Immerse hydrogels in PBS (pH 7.4, 37°C) and monitor mass loss/swelling over 28 days. Fit data to first-order degradation kinetics .
  • Crosslinker alternatives : Replace this compound with hydrolytically stable monomers (e.g., PEG diacrylate) in hybrid networks .

Advanced: How do synergistic effects between this compound and other monomers influence mechanical properties in copolymer systems?

Methodological Answer:

  • Design of experiments (DoE) : Use a factorial design to vary this compound content (10–50 wt%) with monofunctional acrylates (e.g., methyl acrylate). Test tensile strength and elongation at break .
  • Synergy quantification : Calculate the Flory-Rehner interaction parameter (χ) to assess monomer compatibility. Lower χ indicates favorable mixing and enhanced toughness .
  • Failure analysis : Perform SEM fractography to identify crack propagation patterns in brittle vs. ductile formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.